methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate
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Overview
Description
Methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate is a compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate can be achieved through various methods. One common approach involves the reaction of an appropriate amine with methyl chloroformate under mild conditions. Another method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or its derivatives. due to the hazardous nature of phosgene, alternative methods such as the reaction of amines with organic carbonates like dimethyl carbonate are preferred. This method is environmentally benign and provides high yields of carbamates .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with similar chemical properties.
Phenyl carbamate: Another carbamate with a phenyl group, used in similar applications.
N-Boc-amino acids: Carbamates used as protecting groups in peptide synthesis.
Uniqueness
Methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate is unique due to its phenylbutenylidene group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its use in diverse scientific fields make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-10(13-14-12(15)16-2)8-9-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,14,15)/b9-8+,13-10- |
InChI Key |
KRXJGXIYKHYTOD-WOKGKLDWSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)OC)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(=NNC(=O)OC)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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